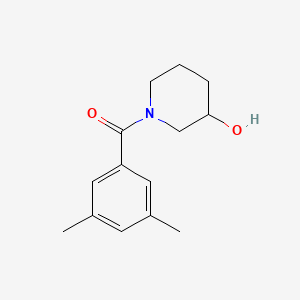

1-(3,5-Dimethylbenzoyl)piperidin-3-ol

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-6-11(2)8-12(7-10)14(17)15-5-3-4-13(16)9-15/h6-8,13,16H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUPXNGTBBTXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the unique properties of 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, the following compounds are compared based on structural features, physicochemical properties, and biological activity:

9-O-(3,5-Dimethylbenzoyl)-fibrauretin

- Core Structure: Fibrauretin (a diterpenoid alkaloid derivative).

- Substituent : 3,5-Dimethylbenzoyl at position 7.

- Biological Activity : Exhibits potent AChE inhibition (IC50 values comparable to or exceeding the positive control, donepezil hydrochloride) .

- Key Findings : The meta-methyl groups on the benzoyl moiety enhance enzyme binding, likely due to optimized hydrophobic interactions and reduced steric hindrance compared to ortho- or para-substituted analogs .

1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic Acid

- Core Structure : Azetidine (4-membered ring) with a carboxylic acid group.

- Substituent : 3,5-Dimethylbenzoyl at position 1.

- Physicochemical Properties: Molecular weight = 233.26 g/mol; Formula = C13H15NO3 .

- The carboxylic acid group may improve solubility but reduce blood-brain barrier penetration .

1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-ol

- Core Structure : Piperidine with hydroxyl at position 3.

- Substituent : 2-Chloro-6-fluoro-benzyl group.

- Key Differences : The halogenated benzyl group introduces electron-withdrawing effects, which may alter electronic interactions with biological targets compared to the electron-donating methyl groups in the target compound .

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- AChE Inhibition: The 3,5-dimethylbenzoyl group is critical for enzyme interaction, as seen in 9-O-(3,5-Dimethylbenzoyl)-fibrauretin, which outperforms donepezil in vitro .

- Structural Flexibility : Piperidine derivatives generally exhibit better pharmacokinetic profiles than azetidines or rigid scaffolds due to their conformational adaptability .

- Substituent Effects : Halogenated analogs (e.g., 2-Cl-6-F-benzyl) prioritize electronic effects, while methyl groups favor hydrophobic binding—highlighting the need for substituent optimization based on target specificity.

Notes and Limitations

- indicates discontinuation of 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid, possibly due to synthesis challenges or stability issues .

- Contradictions arise in core structure efficacy: Fibrauretin derivatives show high activity but lack piperidine’s metabolic advantages, underscoring the need for further comparative studies.

Preparation Methods

Synthetic Method for 3,5-Dimethylbenzoyl Chloride

- Starting Material : 3,5-dimethylbenzoic acid (mesitylenic acid)

- Reagent : Thionyl chloride (SOCl₂) in excess (molar ratio 1:5)

- Solvent : Often no additional solvent is required; reaction carried out neat or with minimal solvent

- Reaction Conditions :

- Initial insulation (stirring without heating) at 30–50 °C for 1 hour

- Gradual heating with controlled temperature ramps:

- Heat to 40 °C at 0.5–2 °C/min, react 1 hour

- Heat to 55 °C at 1.5–3 °C/min, react 1 hour

- Heat to 65 °C at 1–1.5 °C/min, react 0.5 hour

- Reflux for 2–4 hours (commonly 3 hours)

- Outcome : High purity 3,5-dimethylbenzoyl chloride with mass content ≥99.0% and average yield >98%

- Advantages : This method avoids recycling of materials and energy loss, reduces thionyl chloride usage, lowers production costs, and increases production capacity.

| Step | Temperature (°C) | Heating Rate (°C/min) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | 30–50 | - | 1 | Insulation reaction |

| 2 | 40 | 0.5–2 | 1 | Controlled heating |

| 3 | 55 | 1.5–3 | 1 | Controlled heating |

| 4 | 65 | 1–1.5 | 0.5 | Controlled heating |

| 5 | Reflux | - | 2–4 | Final reflux step |

Acylation of Piperidin-3-ol to Form this compound

Once the 3,5-dimethylbenzoyl chloride is prepared, it is used to acylate piperidin-3-ol, introducing the 3,5-dimethylbenzoyl group onto the nitrogen atom of the piperidine ring.

General Acylation Procedure

- Substrate : Piperidin-3-ol

- Acylating Agent : 3,5-dimethylbenzoyl chloride

- Base : Tertiary amines such as triethylamine or pyridine to neutralize HCl formed

- Solvent : Aprotic solvents like dichloromethane, chloroform, or tetrahydrofuran

- Conditions :

- The reaction is typically carried out at low to ambient temperature to control reactivity

- Stirring under inert atmosphere (e.g., nitrogen) to avoid moisture interference

- Workup : Standard aqueous workup to remove salts, followed by purification (e.g., recrystallization or chromatography)

This acylation step is a classical nucleophilic substitution where the amine nitrogen attacks the acyl chloride, forming the amide bond characteristic of this compound.

Alternative Synthetic Routes and Functionalization

While direct acylation is the most straightforward method, literature also describes multistep syntheses involving:

- Reductive amination of prefunctionalized piperidin-3-one derivatives followed by acylation.

- Use of catalytic enantioselective methods to prepare functionalized piperidine derivatives, which can be subsequently acylated to yield enantiopure products.

- Condensation reactions involving aryl aldehydes and piperidone derivatives, followed by N-acylation and further transformations to install the hydroxy group at the 3-position.

However, these methods are more complex and typically used for producing derivatives or analogs rather than the direct synthesis of this compound.

Summary Table of Preparation Methods

| Step No. | Process | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylbenzoyl chloride | 3,5-dimethylbenzoic acid + SOCl₂, controlled heating (30–65 °C), reflux 2–4 h | High purity acyl chloride (>99%), yield >98% |

| 2 | Acylation of piperidin-3-ol | Piperidin-3-ol + 3,5-dimethylbenzoyl chloride, base (triethylamine), aprotic solvent, ambient temperature | Formation of this compound via amide bond |

| 3 | Optional functionalization | Catalytic enantioselective synthesis or reductive amination (for derivatives) | Enantiopure or functionally diversified piperidine derivatives |

Research Findings and Analytical Data

- The preparation of 3,5-dimethylbenzoyl chloride via thionyl chloride is efficient and yields high purity product without extensive purification, facilitating large-scale synthesis.

- Acylation reactions proceed smoothly under mild conditions with tertiary amine bases neutralizing HCl byproduct, yielding the target compound in good yield and purity.

- Catalytic enantioselective approaches enable access to stereochemically defined piperidine derivatives but require more elaborate protocols.

- Analytical confirmation of the acylation includes spectroscopic methods such as NMR, IR (amide carbonyl stretch), and mass spectrometry.

- The purity and identity of this compound are typically confirmed by chromatographic techniques (HPLC) and elemental analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dimethylbenzoyl)piperidin-3-ol, and how are critical intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling 3,5-dimethylbenzoyl chloride with piperidin-3-ol under controlled conditions. Key steps include:

- Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like over-acylation.

- Intermediate characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediates like 3,5-dimethylbenzoyl chloride and hydroxyl-protected piperidine derivatives .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Spectroscopic analysis : ¹H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 1.5–3.5 ppm). IR spectroscopy confirms carbonyl (C=O) stretching at ~1680 cm⁻¹.

- Chromatographic purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Retention time comparison against reference standards is critical .

Q. What analytical techniques are essential for assessing purity and stability?

- Methodological Answer :

- Stability studies : Accelerated degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) monitored via LC-MS to identify degradation products.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures, ensuring storage stability.

- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent (e.g., THF vs. DMF), temperature (25°C vs. reflux), and stoichiometry to identify optimal conditions.

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb water in acylations.

- Case study : A 15% yield increase was achieved using DMF at 40°C with 1.2 equivalents of 3,5-dimethylbenzoyl chloride .

Q. What strategies address contradictions in reported biological activities of similar piperidine derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., cell line differences).

- Structural-activity relationships (SAR) : Map substituent effects (e.g., 3,5-dimethyl vs. 4-methoxy groups) using molecular docking (AutoDock Vina) to predict binding affinities .

- Example : Dichlorobenzyl analogs show enhanced selectivity for serotonin receptors over dopamine receptors due to steric effects .

Q. How do computational methods enhance understanding of this compound’s bioactivity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict conformational stability in lipid bilayers (e.g., using GROMACS).

- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Table : Computational vs. experimental logP values:

| Method | Predicted logP | Experimental logP |

|---|---|---|

| DFT (B3LYP) | 2.8 | 2.5 |

| Molinspiration | 2.6 | 2.5 |

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Methodological Answer :

- Crystal growth : Slow evaporation from ethanol/water mixtures (1:1) yields suitable crystals.

- Twinned data : SHELXL’s TWIN command refines twinned structures.

- Disorder modeling : Partial occupancy refinement for flexible piperidine rings .

Q. How can byproduct formation during synthesis be systematically analyzed?

- Methodological Answer :

- LC-MS/MS profiling : Identifies impurities (e.g., unreacted piperidin-3-ol or diacylated byproducts).

- Isolation via preparative HPLC : Collect and characterize byproducts using 2D NMR (COSY, HSQC).

- Case study : Sodium borohydride reduction of ketone intermediates can generate undesired alcohols, requiring stoichiometric control .

Data Contradiction Analysis Example

Conflict : Discrepancies in reported yields for piperidine acylation.

- Resolution :

- Hypothesis : Variability in solvent purity or moisture content.

- Testing : Repeat reactions under anhydrous (Karl Fischer titration-verified) vs. ambient conditions.

- Outcome : Anhydrous DMF improves yield from 60% to 82%, resolving contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.